molecular formula C30H31NO7S B14958001 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate

Cat. No.: B14958001
M. Wt: 549.6 g/mol
InChI Key: AVSJMWHVKMEQPC-GDJIYFAZSA-N
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Description

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a methoxyphenyl group, and a sulfonyl isoleucinate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate involves multiple steps, including the formation of the chromen-2-one core and the subsequent attachment of the methoxyphenyl and sulfonyl isoleucinate groups The synthetic route typically starts with the preparation of the chromen-2-one core through a condensation reaction between a suitable phenol derivative and an appropriate aldehydeThe final step involves the coupling of the sulfonyl isoleucinate moiety using a sulfonyl chloride derivative under basic conditions .

Chemical Reactions Analysis

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit the biosynthesis of essential bacterial lipids, leading to cell membrane disruption and bacterial cell death. In anticancer applications, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function, leading to programmed cell death .

Comparison with Similar Compounds

Similar compounds to 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate include:

The uniqueness of this compound lies in its combination of a chromen-2-one core with a sulfonyl isoleucinate moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C30H31NO7S

Molecular Weight

549.6 g/mol

IUPAC Name

[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C30H31NO7S/c1-6-19(3)28(31-39(34,35)23-13-7-18(2)8-14-23)30(33)37-26-16-15-24-25(17-27(32)38-29(24)20(26)4)21-9-11-22(36-5)12-10-21/h7-17,19,28,31H,6H2,1-5H3/t19-,28+/m1/s1

InChI Key

AVSJMWHVKMEQPC-GDJIYFAZSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC)C)NS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCC(C)C(C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC)C)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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